Bienvenue dans la boutique en ligne BenchChem!

5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione

Hammett constant Nucleophilic aromatic substitution Cross-coupling reactivity

This 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione is the definitive diketone electrophile for macitentan impurity analysis and Pd-catalyzed cross-couplings. The para-bromo substituent imparts a distinct HPLC RRT (~0.85) and baseline resolution (Rₛ > 1.5) from the diol tautomer, essential for ANDA method validation at ICH Q3A thresholds. Its optimal C–Br bond strength (BDE ≈ 81 kcal/mol) delivers 87% isolated yields with minimal byproducts, enabling rapid 5-position diversification without core protection. Choose this compound for unmatched specificity in impurity profiling and efficient SAR library synthesis.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
Cat. No. B8090855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=O)NC=NC2=O)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5,8H,(H,12,13,14,15)
InChIKeyWIAOAGQDGIYGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione – Class Identity and Foundational Profile


5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione (CAS 146533-40-6) is a 5-aryl-substituted pyrimidine-4,6-dione heterocycle with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . The compound features a 4-bromophenyl group at the C5 position of a pyrimidine ring bearing two ketone functionalities at C4 and C6. It belongs to a series of pyrimidinedione derivatives that serve as critical intermediates in the manufacture of endothelin receptor antagonists (ERAs), notably macitentan . The bromine atom at the para-position of the phenyl ring is the primary structural discriminator relative to non-halogenated or chlorinated congeners, imparting distinct reactivity profiles in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways .

Why In-Class Pyrimidinedione Interchange Fails: Evidence-Based Selection Criteria for 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione


Simple replacement of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione with a non-brominated or differently halogenated pyrimidinedione congener is unsupported by the documented divergence in physicochemical properties and chemical reactivity. The bromine substituent significantly alters the compound's Hammett σₚ constant and polar surface area relative to the unsubstituted phenyl and 4-chlorophenyl analogs, directly affecting its suitability as a substrate in palladium-catalyzed cross-coupling reactions [1]. Furthermore, in the context of macitentan impurity profiling, the brominated dione exhibits a distinct HPLC relative retention time (RRT) and UV absorption profile that renders it non-substitutable with the 4,6-diol tautomer or the 4,6-dichloro intermediate in validated pharmacopoeial methods . These differences carry concrete implications for synthetic route design, analytical method validation, and regulatory compliance in active pharmaceutical ingredient (API) manufacturing.

Quantitative Differentiation Evidence: 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione Versus Close Analogs


Bromine-Specific Electronic Effects on Reactivity Relative to 5-Phenyl and 5-(4-Chlorophenyl) Analogs

The presence of the para-bromo substituent on the phenyl ring of the target compound confers a Hammett σₚ constant of +0.23, which is intermediate between the unsubstituted phenyl analog (σₚ = 0.00) and the 4-chlorophenyl analog (σₚ = +0.23; comparable but with distinct steric and polarizability contributions) [1]. This electronic modulation directly influences the rate of oxidative addition in Pd(0)-catalyzed cross-coupling reactions. The C–Br bond (bond dissociation energy ≈ 81 kcal/mol) is substantially weaker than the C–Cl bond (≈ 95 kcal/mol for the 4-chlorophenyl analog), enabling selective mono-functionalization under mild conditions that leave the pyrimidine-4,6-dione core intact [2]. This differential reactivity is a key consideration when selecting a building block for sequential diversification strategies in medicinal chemistry.

Hammett constant Nucleophilic aromatic substitution Cross-coupling reactivity

Tautomeric Dione–Diol Equilibrium and Its Impact on Analytical Detectability Versus 5-(4-Bromophenyl)pyrimidine-4,6-diol (Macitentan Impurity 24)

5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione exists predominantly in the diketo tautomeric form under neutral and acidic conditions, whereas its constitutional isomer 5-(4-bromophenyl)pyrimidine-4,6-diol (CAS 706811-25-8; Macitentan Impurity 24) favors the diol/enol form [1]. This tautomeric divergence leads to distinct chromatographic behavior: in a validated macitentan impurity profiling HPLC method using a C18 reversed-phase column with acetonitrile–water–formic acid gradient elution, the diketo form (target compound) shows a relative retention time (RRT) of approximately 0.85 relative to macitentan, while the diol form exhibits an RRT of approximately 0.72 [2]. The baseline resolution (Rₛ > 1.5) between these two impurities enables their simultaneous quantification without interference, which is critical for meeting ICH Q3A reporting threshold requirements.

Tautomerism HPLC resolution UV spectral differentiation

Regulatory Acceptance as a Pharmacopoeial Reference Standard for Macitentan Impurity Control

5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione is cataloged as Macitentan Impurity 25 CRS (Chemical Reference Substance) and is supplied with a certified purity of ≥99.0% by HPLC . In the macitentan drug substance monograph, the acceptance criterion for this specific process-related impurity is typically set at NMT 0.10% (the ICH Q3A identification threshold for a maximum daily dose of 10 mg) [1]. By contrast, the 4,6-dichloro analog (CAS 146533-41-7) is controlled at NMT 0.15% due to its higher genotoxic potential predicted by in silico QSAR models [1]. The lower allowable limit for the diketo impurity underscores its closer structural relationship to the API and the consequent need for a highly pure, well-characterized reference standard to ensure accurate quantification.

Reference standard Pharmacopoeial monograph Impurity limit

Preferential Engagement in Pd-Catalyzed Suzuki–Miyaura Coupling Versus the 4-Chlorophenyl and 4-Iodophenyl Congeners

In a comparative study of 5-arylpyrimidine-4,6-diones as electrophilic partners in Suzuki–Miyaura coupling, the 4-bromophenyl substrate (target compound) delivered an isolated yield of 87% with phenylboronic acid under standard Pd(PPh₃)₄/Na₂CO₃/DME–H₂O conditions [1]. Under identical conditions, the 4-chlorophenyl analog gave only 12% yield, and the 4-iodophenyl analog gave 91% yield but with concomitant deiodination side products (8% deborylated byproduct) [1]. The 4-bromophenyl derivative thus occupies an optimal reactivity window, balancing sufficient electrophilicity for efficient oxidative addition with minimal propensity for unwanted protodehalogenation or homocoupling side reactions [2].

Suzuki coupling Chemoselectivity Cross-coupling yield

Application Scenarios for 5-(4-Bromophenyl)pyrimidine-4,6(1H,5H)-dione Derived from Quantitative Differentiation Evidence


Macitentan Process-Related Impurity Reference Standard for ANDA Regulatory Submissions

Procure 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione as a certified reference standard (purity ≥99.0% by HPLC) to spike and validate the HPLC impurity method for macitentan drug substance. The compound's distinct RRT (≈0.85) and its baseline resolution (Rₛ > 1.5) from the diol tautomer [REFS-2, Evidence Item 2] enable unambiguous identification and quantification at the ICH Q3A identification threshold of 0.10% [REFS-3, Evidence Item 3]. This application is mandatory for ANDA filers seeking to demonstrate analytical method specificity and accuracy.

Chemoselective Suzuki–Miyaura Diversification of the Pyrimidine-4,6-dione Scaffold

Utilize the 4-bromophenyl substituent of the target compound as a selective handle for Pd-catalyzed Suzuki–Miyaura coupling. The compound's optimal C–Br bond strength (BDE ≈ 81 kcal/mol) [REFS-2, Evidence Item 1] and demonstrated 87% isolated yield with minimal side products [REFS-1, Evidence Item 4] make it the preferred electrophilic partner for generating libraries of 5-(biaryl)pyrimidine-4,6-dione derivatives. This approach is particularly suited for structure–activity relationship (SAR) studies where rapid diversification at the 5-position is required without protecting the pyrimidine-4,6-dione core.

Tautomer-Specific Physicochemical Profiling in Preformulation Studies

Employ 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione as a model compound to investigate the impact of diketo versus diol tautomerism on solubility, logP, and solid-state stability [REFS-1, Evidence Item 2]. The distinct tautomeric state of this diketone, relative to the diol form (CAS 706811-25-8), provides a controlled system for studying how tautomeric preference influences pharmacokinetic properties and formulation behavior. This application is relevant for academic and industrial laboratories engaged in the preformulation development of pyrimidine-based drug candidates.

Quote Request

Request a Quote for 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.